Methyl 4,5-diaminopicolinate
Description
Significance of Pyridinecarboxylic Acid Derivatives in Chemical Sciences
Pyridinecarboxylic acid derivatives, including picolinic, nicotinic, and isonicotinic acids and their esters, are a class of heterocyclic compounds of paramount importance in the chemical sciences. dovepress.comnih.gov Their inherent structural motifs are found in a vast array of biologically active molecules and functional materials. In medicinal chemistry, the pyridine (B92270) ring is a privileged scaffold, frequently incorporated into drug candidates to enhance their therapeutic properties. dovepress.comrsc.org This is attributed to the nitrogen atom in the pyridine ring, which can participate in hydrogen bonding and other non-covalent interactions with biological targets, as well as influence the compound's solubility and metabolic stability. nih.gov
Derivatives of pyridinecarboxylic acids have been successfully developed into drugs for a wide range of conditions, including tuberculosis, cancer, diabetes, and HIV/AIDS. nih.gov Beyond pharmaceuticals, these compounds are utilized in the development of agrochemicals, such as herbicides, and as ligands in coordination chemistry. sciencepublishinggroup.com The versatility of the pyridinecarboxylic acid framework allows for extensive chemical modification, enabling the fine-tuning of a compound's properties for a specific application. dovepress.com
Contextualization of Methyl 4,5-diaminopicolinate within Advanced Picolinate (B1231196) Chemistry
Picolinate chemistry, a sub-field focusing on derivatives of pyridine-2-carboxylic acid, has seen significant advancements. These developments include the creation of sophisticated ligands for metal catalysis and the design of intricate molecules with specific biological functions. acs.org this compound, with its ester functionality and two amino groups on the pyridine ring, is positioned within this advanced chemical space as a highly functionalized building block. Current time information in Bangalore, IN.
The presence of three distinct functional groups—the methyl ester, and the two amino groups at the 4 and 5 positions—offers multiple sites for chemical modification. This multi-functionality allows for the regioselective synthesis of more complex heterocyclic systems. The di-amino substitution pattern is particularly valuable for the construction of fused ring systems, such as imidazopyridines, which are known for their diverse biological activities. mdpi.comvietnamjournal.ru
Research Landscape and Emerging Academic Investigations of the Compound
While extensive research on the broader class of pyridinecarboxylic acid derivatives is well-established, academic investigations focusing specifically on this compound are more nascent. The current research landscape indicates that the compound is primarily valued as a crucial intermediate in the synthesis of more complex molecules. Its utility as a precursor for novel heterocyclic structures, particularly those with potential applications in medicinal chemistry, is a key area of interest. mdpi.comnih.gov
Emerging studies are likely to explore the full synthetic potential of this compound, moving beyond its role as a simple building block to investigate the properties of the compounds derived from it. The development of efficient and scalable synthesis routes to this compound is also an area of practical importance for its wider application in research and development.
Chemical and Physical Properties of this compound
The fundamental properties of a chemical compound are crucial for its application in synthesis and materials science. Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source |
| IUPAC Name | methyl 4,5-diaminopyridine-2-carboxylate | |
| Synonyms | This compound, 4,5-Diaminopicolinic Acid Methyl Ester, 4,5-Diaminopyridine-2-carboxylic acid methyl ester | Current time information in Bangalore, IN. |
| CAS Number | 850689-13-3 | Current time information in Bangalore, IN. |
| Molecular Formula | C7H9N3O2 | Current time information in Bangalore, IN. |
| Molecular Weight | 167.17 g/mol | Current time information in Bangalore, IN. |
| Appearance | White crystalline solid | |
| Solubility | Slightly soluble in water, soluble in alcohol and ether | |
| Predicted Boiling Point | 427.6 ± 40.0 °C | |
| Predicted pKa | 5.29 ± 0.10 |
Synthesis and Application of this compound
The synthesis of this compound and its subsequent use in the preparation of other valuable compounds are central to its growing importance in organic chemistry.
Synthesis of this compound
The synthesis of this compound can be inferred from established methods for preparing related aminopyridine derivatives. A common strategy involves the nitration of a suitable picolinate precursor, followed by the reduction of the nitro groups to amino groups. For instance, the synthesis could start from methyl 4-aminopicolinate. This precursor would undergo nitration to introduce a nitro group at the 5-position. Subsequent reduction of the nitro group, for example through catalytic hydrogenation, would yield the desired this compound.
Another potential, though less detailed, synthetic route described involves the reaction of 2-pyridinecarboxylic acid with tetramethyldiazamine to form methylene (B1212753) 2-pyridinecarboxylate, which is then reacted with methyl carbamate (B1207046) to yield the final product.
Application as a Precursor in Heterocyclic Synthesis
The primary application of this compound is as a precursor in the synthesis of fused heterocyclic compounds. The vicinal diamino arrangement on the pyridine ring is ideal for condensation reactions with various electrophiles to form five- or six-membered rings fused to the pyridine core.
A significant application is in the synthesis of imidazo[4,5-b]pyridine derivatives. mdpi.comvietnamjournal.ru These compounds are structurally analogous to purines and have garnered considerable attention for their wide range of biological activities, including as kinase inhibitors for anticancer therapy. vietnamjournal.runih.gov The reaction of this compound with reagents such as carboxylic acids, aldehydes, or their derivatives leads to the formation of the imidazole (B134444) ring fused to the pyridine backbone. The specific conditions and reactants used can be tailored to introduce various substituents on the resulting imidazopyridine scaffold, allowing for the creation of a library of compounds for biological screening.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4,5-diaminopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,9H2,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLICIZFHDSQJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736188 | |
| Record name | Methyl 4,5-diaminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850689-13-3 | |
| Record name | Methyl 4,5-diaminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Methyl 4,5 Diaminopicolinate
Advanced Synthetic Routes to Methyl 4,5-diaminopicolinate
The synthesis of this compound can be approached through various routes, each with its own set of precursors, reaction conditions, and catalytic systems. The optimization of these factors is crucial for achieving high yields and purity.
Precursor Compound Development and Reaction Condition Optimization
One common strategy for synthesizing aminopicolinates involves the use of a chloropicolinate precursor. For instance, methyl 4-aminopicolinate can be synthesized from methyl 4-chloropicolinate. prepchem.com This process involves reacting the chloropicolinate with sodium azide (B81097) in dimethylformamide at 100°C for 8 hours. prepchem.com The resulting intermediate is then hydrogenated using a palladium on carbon catalyst to yield the final product. prepchem.com
Another approach starts from 2-pyridinecarboxylic acid, which is reacted with tetramethyldiazamine to form methylene (B1212753) 2-pyridinecarboxylate. This intermediate is then treated with methyl carbamate (B1207046) to produce this compound. The optimization of reaction conditions, such as temperature, solvent, and reaction time, is critical in these multi-step syntheses to maximize the yield and purity of the final product.
A more recent development involves a multicomponent approach for the synthesis of substituted nitropyridines. mdpi.com This method utilizes a mixture of a nitro-containing starting material, an acetal (B89532) as an aldehyde source, a β-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. mdpi.com The reaction is stirred at a specific temperature, and the resulting dihydropyridine (B1217469) is then aromatized to the corresponding pyridine (B92270). mdpi.com While not a direct synthesis of this compound, this methodology highlights the potential of multicomponent reactions in constructing substituted pyridine rings.
| Precursor(s) | Reagents | Key Conditions | Product |
| Methyl 4-chloropicolinate | 1. Sodium azide2. 10% Palladium on carbon, H₂ | 1. Dimethylformamide, 100°C, 8 hours2. Ethanol (B145695), atmospheric pressure, 3 hours | Methyl 4-aminopicolinate |
| 2-Pyridinecarboxylic acid | 1. Tetramethyldiazamine2. Methyl carbamate | - | This compound |
| 2-Nitroacetophenone, 1,1-diethoxyethane, β-dicarbonyl compound | Ammonium acetate | Acetic acid, 60°C, 2.5 hours | Substituted 5-nitro-1,4-dihydropyridine |
Catalytic Systems and Their Impact on Synthetic Efficiency
Catalysts play a pivotal role in the synthesis of pyridine derivatives, enhancing reaction rates and selectivity. In the synthesis of methyl 4-aminopicolinate from methyl 4-chloropicolinate, a 10% palladium on carbon catalyst is used for the hydrogenation step. prepchem.com This heterogeneous catalyst is easily separated from the reaction mixture, simplifying purification. prepchem.com
For the borylation of pyridine rings, a key step in creating precursors for further functionalization, cyclometalated iridium complexes have been shown to be effective. vulcanchem.com These catalysts can activate specific C–H bonds on the pyridine ring, allowing for regioselective borylation. vulcanchem.com The directing effects of existing functional groups, such as an amino group, can influence the position of borylation. vulcanchem.com This method can achieve high yields while preserving other functional groups on the molecule. vulcanchem.com
The Chan-Lam coupling reaction, which forms carbon-heteroatom bonds, is another catalytic method relevant to the synthesis of aminopicolinate derivatives. ambeed.com This reaction typically uses a copper catalyst to couple a boronic acid with an amine or alcohol.
| Catalytic System | Reaction Type | Impact on Synthesis |
| 10% Palladium on carbon | Hydrogenation | Efficiently reduces the azide group to an amine. prepchem.com |
| Cyclometalated iridium complexes | C–H borylation | Enables regioselective introduction of a boronate ester group. vulcanchem.com |
| Copper catalysts | Chan-Lam Coupling | Facilitates the formation of C-N or C-O bonds. ambeed.com |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. acs.orgsemanticscholar.org This includes using less hazardous solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. acs.orgsemanticscholar.org
In the context of aminopicolinate synthesis, a greener approach to the synthesis of a related compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, has been developed. rsc.org This method utilizes a solvent-free, base-catalyzed Michael addition, which is a more sustainable alternative to previous multi-step syntheses. rsc.org The use of catalytic amounts of base and the absence of a solvent significantly reduce the environmental impact of the process. rsc.org
The use of enzymes as catalysts is another key aspect of green chemistry, as they can often carry out reactions with high specificity, reducing the need for protecting groups. acs.org While specific enzymatic routes to this compound are not widely reported, the development of such processes would be a significant step towards a more sustainable synthesis.
Derivatization and Functionalization Strategies of this compound
The presence of two amino groups and a methyl ester group makes this compound a versatile platform for further chemical modification. cymitquimica.com These functional groups can be selectively targeted to create a diverse range of derivatives.
Amination and Acylation Reactions at Nitrogen Centers
The amino groups at the 4- and 5-positions of the pyridine ring are nucleophilic and can readily undergo various chemical transformations. cymitquimica.comvulcanchem.com
Acylation: The amino groups can be acylated by reacting them with acylating agents such as acetyl chloride. vulcanchem.com This reaction introduces an N-acetyl group, which can modulate the electronic properties of the molecule. vulcanchem.com
Reductive Amination: The primary amino groups can be converted to secondary or tertiary amines through reductive amination. vulcanchem.commasterorganicchemistry.com This process typically involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com This method is highly effective for creating more complex amine structures. masterorganicchemistry.com
Ester Group Modifications: Transesterification and Hydrolysis Pathways
The methyl ester group at the 2-position of the pyridine ring can also be modified through various reactions. cymitquimica.com
Transesterification: This reaction involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com Transesterification of this compound can be achieved under either acidic or basic conditions. masterorganicchemistry.com For example, reacting the methyl ester with ethanol in the presence of an acid or base catalyst would yield the corresponding ethyl ester. masterorganicchemistry.com This process is typically driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid. This reaction is usually carried out by treating the ester with an aqueous acid or base. The resulting 4,5-diaminopicolinic acid has a free carboxylic acid group, which can participate in further reactions such as amidation. cymitquimica.com
| Functional Group | Reaction | Reagents | Product |
| Amino groups | Acylation | Acetyl chloride | N-acetyl derivative |
| Amino groups | Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH₃CN) | Secondary or tertiary amine |
| Methyl ester | Transesterification | Alcohol (e.g., ethanol), acid or base catalyst | Different ester (e.g., ethyl ester) |
| Methyl ester | Hydrolysis | Aqueous acid or base | Carboxylic acid |
Applications in Organic Synthesis and Pharmaceutical Chemistry Research
Methyl 4,5-diaminopicolinate as a Versatile Synthetic Building Block
The strategic placement of amino and ester functional groups on the pyridine (B92270) ring makes this compound a highly sought-after starting material in organic synthesis. cymitquimica.com These groups provide convenient handles for a variety of chemical reactions, enabling the construction of more intricate molecules.
The diamino functionality of this compound is particularly well-suited for the synthesis of fused heterocyclic systems. Through condensation reactions with various electrophilic partners, a range of bicyclic and polycyclic scaffolds can be efficiently constructed. For instance, its reaction with appropriate reagents can lead to the formation of imidazo[4,5-b]pyridine derivatives. irb.hrnih.gov This class of compounds is of significant interest in medicinal chemistry due to its structural similarity to naturally occurring purines, which are fundamental components of DNA and RNA. irb.hr The imidazo[4,5-b]pyridine core is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors with potential applications as anticancer and antimicrobial agents. nih.gov
The synthesis of these complex systems often involves a step-wise approach, where the diamine serves as a nucleophilic component, reacting with dicarbonyl compounds or their equivalents to form the fused imidazole (B134444) ring. The resulting polycyclic structures can then be further functionalized to explore their biological activities.
The role of this compound as a pharmaceutical intermediate is well-documented, particularly in the synthesis of compounds targeting key enzymes involved in disease progression. Its ability to participate in the formation of specific pharmacophores makes it an invaluable tool for drug discovery.
A significant application of this compound is in the synthesis of inhibitors for the enzymes Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). google.comekb.eg Both IDO1 and TDO are crucial enzymes in the kynurenine (B1673888) pathway, which is responsible for the catabolism of the essential amino acid tryptophan. google.comnih.gov In the context of cancer, the overexpression of these enzymes by tumor cells leads to a depletion of tryptophan in the tumor microenvironment. This, in turn, suppresses the activity of immune cells, such as T-cells, that are essential for mounting an effective anti-tumor response. nih.gov
By inhibiting IDO1 and/or TDO, the immunosuppressive effects of tryptophan depletion can be reversed, thereby restoring the immune system's ability to recognize and attack cancer cells. google.com this compound has been utilized as a key building block in the creation of potent and selective inhibitors of these enzymes. For example, it can be used in the synthesis of amide-substituted imidazo (B10784944) compounds, which have shown promising IDO1 inhibitory activity. google.com The development of dual IDO/TDO inhibitors is also an active area of research, as it may offer a more comprehensive approach to overcoming tumor-induced immunosuppression. ekb.eg
Table 1: Examples of IDO/TDO Inhibitor Scaffolds Derived from Diaminopicolinate Intermediates
| Inhibitor Scaffold | Target Enzyme(s) | Synthetic Precursor |
|---|---|---|
| Amide-substituted imidazo compounds | IDO1 | This compound |
| Substituted imidazole[1,5-a]pyridines | IDO/TDO | Diaminopicolinate derivatives |
| 4,6-Substituted-1H-indazole derivatives | IDO/TDO | Not directly specified |
This table provides illustrative examples of inhibitor classes where diaminopicolinate intermediates or related structures are employed.
Beyond its role in developing IDO/TDO inhibitors, this compound serves as a precursor for a broader range of bioactive pyridine derivatives. cymitquimica.commdpi.com The pyridine ring is a common motif in many pharmaceuticals and agrochemicals. The presence of the amino and ester groups on the this compound scaffold allows for a variety of chemical modifications, leading to compounds with diverse biological activities. cymitquimica.comirb.hr These can include derivatives with potential applications as antimicrobial, antiviral, or anti-inflammatory agents. mdpi.comnajah.edu The versatility of this starting material allows for the generation of compound libraries that can be screened for a wide range of biological targets.
Intermediate in the Synthesis of Pharmaceutical Compounds
Development of Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO) Inhibitors
Exploration of Biological and Pharmacological Relevance of this compound Derivatives
The derivatives synthesized from this compound are subjected to rigorous biological and pharmacological evaluation to understand their potential as therapeutic agents. This involves assessing their efficacy, selectivity, and mechanism of action.
Structure-Activity Relationship (SAR) studies are crucial in the optimization of lead compounds derived from this compound. mdpi.comnih.govchemrxiv.orgscienceopen.com By systematically modifying the chemical structure of a derivative and observing the corresponding changes in its biological activity, researchers can identify the key molecular features responsible for its pharmacological effects.
For instance, in the development of IDO1 inhibitors, SAR studies might involve altering the substituents on the pyridine ring or the nature of the groups attached to the amino functionalities. frontiersin.org These studies can reveal which modifications enhance the compound's potency, selectivity, and pharmacokinetic properties. The insights gained from SAR studies guide the design of new, more effective drug candidates with improved therapeutic profiles. For example, the introduction of specific functional groups might increase the binding affinity of the inhibitor to the active site of the target enzyme or improve its metabolic stability.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Indoleamine 2,3-dioxygenase (IDO) |
| Tryptophan 2,3-dioxygenase (TDO) |
| Imidazo[4,5-b]pyridine |
| Purine |
| Kinase |
| Amide-substituted imidazo compounds |
| Substituted imidazole[1,5-a]pyridines |
| 4,6-Substituted-1H-indazole derivatives |
| Indole-2-carboxylic acid derivatives |
Mechanistic Investigations of Bioactive this compound Analogues
Research into the functional applications of this compound has revealed its significant role as a scaffold in the synthesis of potent enzyme inhibitors. Analogues derived from this core structure have been investigated for their mechanistic interactions with key biological targets, particularly in the context of cancer therapy. The primary mechanisms elucidated involve the inhibition of indoleamine 2,3-dioxygenase (IDO1) and Poly (ADP-ribose) polymerase (PARP).
Indoleamine 2,3-dioxygenase (IDO1) Inhibition
A significant area of investigation has been the development of amide-substituted imidazo compounds from this compound, which function as selective inhibitors of indoleamine 2,3-dioxygenase (IDO1). google.com IDO1 is a crucial enzyme in the tryptophan-kynurenine pathway, responsible for the degradation of the essential amino acid L-tryptophan. google.com In the context of oncology, the overexpression of IDO1 in tumor cells is a mechanism to evade the host's immune system, and has been associated with a poorer prognosis. google.com
The inhibition of IDO1 by analogues of this compound represents a promising strategy to counteract this immune-suppressive effect. By blocking the enzymatic activity of IDO1, these compounds can help to restore immune surveillance, potentially enhancing the efficacy of other cancer therapies. google.com The synthesis of these inhibitors involves the reaction of this compound with other chemical entities to create complex structures that can effectively bind to and inhibit the IDO1 enzyme. google.com
Poly (ADP-ribose) polymerase (PARP) Inhibition
Analogues of this compound have also been explored as inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP enzymes are involved in a number of cellular processes, including DNA repair and programmed cell death. In cancer treatment, PARP inhibitors are of particular interest for their ability to induce synthetic lethality in tumors with specific DNA repair defects, such as those with BRCA1 or BRCA2 mutations.
The synthesis of these PARP inhibitors involves the use of this compound as a key building block. For instance, it can be reacted with benzyloxycarbonylglycine in the presence of coupling agents to form precursor molecules for more complex PARP inhibitors. google.com The resulting compounds are designed to interfere with the catalytic activity of PARP, thereby preventing the repair of single-strand DNA breaks. In cancer cells that already have a compromised ability to repair double-strand breaks, this additional insult leads to cell death.
The following table summarizes the key bioactive analogues of this compound and their investigated mechanisms of action:
Table 1: Bioactive Analogues of this compound and their Mechanisms| Analogue Class | Biological Target | Mechanism of Action | Therapeutic Application | Reference |
|---|---|---|---|---|
| Amide-substituted imidazo compounds | Indoleamine 2,3-dioxygenase (IDO1) | Inhibition of tryptophan degradation, leading to enhanced immune surveillance. | Cancer Therapy | google.com |
| Substituted benzimidazoles | Poly (ADP-ribose) polymerase (PARP) | Inhibition of DNA repair pathways, leading to synthetic lethality in cancer cells. | Cancer Therapy | google.com |
Coordination Chemistry of Methyl 4,5 Diaminopicolinate
Ligand Design and Metal Complexation Studies
The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and functional properties. researchgate.net Methyl 4,5-diaminopicolinate is designed with a pyridine (B92270) nitrogen atom and a carboxyl group, characteristic of picolinic acid, which are known to form stable chelate rings with metal ions by binding through the nitrogen and one of the carboxylate oxygen atoms. ionicviper.orgodinity.com The addition of two amino groups at the 4 and 5 positions introduces further donor sites, potentially allowing the ligand to act in a tridentate or even tetradentate fashion, which can enhance the stability and influence the stereochemistry of the resulting metal complexes. rsc.org The presence of multiple donor atoms is a key strategy in creating highly stable chelates. odinity.com
The synthesis of metal complexes with ligands like this compound generally involves the reaction of a metal salt with the ligand in a suitable solvent. Based on established methods for related picolinate (B1231196) and aminopyridine ligands, a typical synthesis would involve dissolving the this compound ligand in a solvent such as ethanol (B145695) or methanol. researchgate.netorientjchem.org An aqueous or alcoholic solution of a metal salt, for instance, a chloride or acetate (B1210297) of a transition metal like copper(II), nickel(II), or cobalt(II), is then added to the ligand solution. researchgate.netorientjchem.org
The reaction mixture is often stirred at room temperature or under gentle reflux for several hours to facilitate the formation of the complex. orientjchem.orgorientjchem.org The resulting coordination compound may precipitate out of the solution upon formation or after cooling. The solid product is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. orientjchem.org For example, the synthesis of copper(II) picolinate involves reacting the picolinic acid ligand with a Cu²⁺ source in water at room temperature. ionicviper.org Similarly, bulky aminopyridinate complexes are prepared by reacting the ligand with a metal salt in a solvent like THF, sometimes requiring heating under reflux to drive the reaction to completion. mdpi.com
Once synthesized, the definitive structure and properties of the metal complexes are determined using a suite of advanced characterization techniques.
Spectroscopic Methods : Infrared (IR) spectroscopy is fundamental for confirming the coordination of the ligand to the metal ion. The coordination of the picolinate group is confirmed by shifts in the vibrational frequencies of the carboxylate (C=O) group and the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. odinity.comorientjchem.org Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the structure of the ligand within the complex in solution. researchgate.netresearchgate.net UV-Visible spectroscopy is used to study the electronic structure and transitions within the complex, which helps in determining its geometry. tandfonline.com
Other Analytical Techniques : Elemental analysis is used to confirm the stoichiometric ratio of metal to ligand in the complex. researchgate.net Molar conductivity measurements help determine whether the complex is ionic or neutral. researchgate.net Magnetic susceptibility measurements are employed to determine the number of unpaired electrons in the metal center, which provides insight into its oxidation state and electronic configuration. researchgate.net Thermogravimetric analysis (TGA) is used to study the thermal stability of the complexes and to identify the presence of coordinated solvent molecules like water. researchgate.netirapa.org
Synthesis of this compound Metal Complexes
Catalytic Applications of this compound Metal Complexes
Metal complexes derived from picolinate and aminopyridine ligands are recognized for their significant catalytic activity in a range of organic transformations. This suggests that complexes of this compound could serve as effective catalysts.
Metal picolinate complexes have demonstrated notable efficacy in oxidation reactions. For example, chromium(III) picolinate has been identified as a superior catalyst for the oxidation of secondary alcohols, such as 1-phenylethanol, to the corresponding ketone (acetophenone) with high yield and selectivity. ajol.infoajol.info Other transition metal picolinates, including those of copper(II), iron(III), and zinc(II), also catalyze this transformation effectively. ajol.info Furthermore, oxidoperoxido-molybdenum(VI) complexes featuring a picolinate ligand are active catalysts for the epoxidation of olefins. mdpi.com
The catalytic utility extends to hydrogenation reactions. Palladium complexes supported by picolinyl-based ligands have shown excellent performance in the transfer hydrogenation of methyl linoleate, a key component of biodiesel, indicating potential applications in biofuel upgrading. mdpi.com In a similar vein, cobalt complexes stabilized by related aminopyridine-type ligands have been demonstrated to be highly active for the hydrogenation of alkenes. nih.gov Additionally, Cu(II) and Ni(II) complexes have been shown to catalyze the hydrolysis of esters like p-nitrophenyl picolinate. nih.gov The versatile donor set of this compound could lead to robust complexes capable of facilitating these and other important chemical reactions.
Table 1: Catalytic Oxidation of 1-Phenyl Ethanol using various Metal Picolinate Catalysts Data sourced from related picolinate complex studies for illustrative purposes.
| Catalyst | Reaction Time (hours) | Product Yield (%) | Reference |
|---|---|---|---|
| Chromium(III) picolinate | 5 | 85.19 | ajol.info |
| Copper(II) picolinate | 5 | Lower than Cr(III) complex | ajol.info |
| Iron(III) picolinate | 5 | Lower than Cr(III) complex | ajol.info |
| Zinc(II) picolinate | 5 | Lower than Cr(III) complex | ajol.info |
| No Catalyst | 5+ | Very Low | ajol.info |
Biomedical Research Potential of this compound Coordination Compounds
Coordination compounds are increasingly investigated for their therapeutic and diagnostic roles in biomedical research. jcu.cz The biological activity of an organic ligand can often be enhanced upon chelation to a metal ion. mdpi.commdpi.com Given the known biological relevance of picolinic acid and its derivatives, metal complexes of this compound hold significant promise in this field.
A primary area of investigation is antimicrobial activity. Metal complexes are often more potent antimicrobial agents than the free ligands. mdpi.com Picolinate complexes have demonstrated significant antibacterial activity against pathogens like Escherichia coli and Vibrio cholerae. researchgate.net Similarly, complexes with aminopyridine ligands have been found to possess both antibacterial and antifungal properties. ekb.egresearchgate.net
Another critical application is in the development of novel therapeutics for metabolic diseases. Notably, copper(II)-picolinate complexes have been shown to possess insulin-mimetic properties and exert a hypoglycemic effect, indicating their potential as antidiabetic agents. researchgate.net The coordination of the ligand to the metal is crucial for this enhanced biological function.
Furthermore, the unique properties of different metal ions can be harnessed for specific applications. For instance, manganese complexes are studied for their antioxidant capabilities as free radical scavengers. researchgate.net Lanthanide complexes, such as those with gadolinium, are explored for their magnetic properties, with lanthanide-picolinate complexes showing potential as contrast agents for Magnetic Resonance Imaging (MRI). acs.org The potential for this compound to form stable complexes with a wide array of metal ions opens up extensive possibilities for biomedical research, from developing new anticancer agents to creating advanced diagnostic tools. jcu.czekb.eg
Advanced Analytical and Spectroscopic Characterization Research of Methyl 4,5 Diaminopicolinate
Chromatographic Techniques for Analysis of Methyl 4,5-diaminopicolinate and its Derivatives
Chromatographic methods are fundamental to the separation and quantification of this compound in various matrices. These techniques are often coupled with derivatization to enhance the analyte's properties for detection.
Gas chromatography requires analytes to be volatile and thermally stable. While some compounds can be analyzed directly, others, particularly those with polar functional groups like amines and carboxylic acids, necessitate derivatization to improve their GC-amenability. This process modifies the analyte to increase its volatility and reduce interactions with the chromatographic column, leading to better peak shape and detector response. researchgate.net
For compounds containing amine groups, such as this compound, a common derivatization technique is silylation. gcms.cz This involves replacing active hydrogens on the amine and other functional groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are frequently used for this purpose. gcms.cz The derivatization reaction conditions, including temperature and time, must be optimized to ensure complete conversion to the desired derivative. For instance, the derivatization of all three active hydrogens on estriol (B74026) required 45 minutes at 75 °C with BSTFA and TMCS to achieve complete silylation.
The choice of derivatization reagent and reaction conditions depends on the specific functional groups present in the molecule and their steric hindrance. The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides.
Table 1: Common Derivatization Approaches for GC Analysis
| Functional Group | Derivatization Method | Common Reagents | Resulting Derivative |
| Amines | Silylation | BSTFA, TMCS, HMDS | Trimethylsilyl ethers |
| Carboxylic Acids | Esterification | DMF-dialkylacetals | Methyl esters |
| Diols (1,2- or 1,3-) | Boronate Ester Formation | n-Butylboronic acid | Boronate derivatives |
| Aldehydes/Ketones | Oximation | o-Alkylhydroxylamine HCl | Oximes |
This table summarizes common derivatization strategies that can be applied to enhance the GC analysis of compounds with various functional groups.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds. However, for trace analysis, derivatization is often necessary to enhance the detectability of the analyte. researchgate.net This is particularly relevant for compounds that lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations using standard UV-Vis or fluorescence detectors. mdpi.commdpi.com
The process of derivatization in HPLC involves chemically modifying the analyte to introduce a group that can be easily detected. researchgate.net This can be done either before the chromatographic separation (pre-column derivatization) or after (post-column derivatization). researchgate.net For amines, reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) can be used to create highly fluorescent derivatives, significantly improving detection limits. researchgate.net For example, an HPLC-UV method using FMOC derivatization was developed for the determination of short-chained amines, with detection limits in the range of 0.05 to 0.12 ng. researchgate.net
Another strategy involves using reagents that react with specific functional groups to produce a detectable product. For instance, 1,2-diamino-4,5-methylenedioxybenzene (MDB) is a highly sensitive fluorogenic reagent for α-dicarbonyl compounds, which can be formed from the oxidation of other functional groups. dojindo.com The choice of derivatization reagent and method depends on the analyte's structure and the desired sensitivity. nih.gov
Table 2: HPLC Derivatization Reagents for Enhanced Detection
| Target Functional Group | Derivatization Reagent | Detection Method |
| Primary and Secondary Amines | 9-fluorenylmethylchloroformate (FMOC-Cl) | Fluorescence |
| Amines | 1-fluoro-2, 4-dinitrobenzene (DNFB) | UV-Visible |
| Carboxylic Acids | Benzoyl chloride | UV-Visible |
| α-Keto Acids | 1,2-Diamino-4,5-methylenedioxybenzene (MDB) | Fluorescence |
This table highlights various derivatizing agents used in HPLC to improve the detection of specific functional groups.
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provide both separation and structural identification capabilities. nih.govajrconline.org
LC-MS is a powerful tool with high sensitivity and specificity, widely used for the detection and identification of chemicals in complex matrices. ajrconline.org It combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. ajrconline.org Similarly, GC-MS was one of the first hyphenated techniques to become widely used in research and development. nih.gov These techniques are instrumental in various fields, including pharmaceutical analysis, environmental monitoring, and metabolomics. nih.govajrconline.org The use of tandem mass spectrometry (MS-MS) further enhances the structural information obtained by providing fragmentation data of the molecular ions. nih.gov
High-Performance Liquid Chromatography (HPLC) Derivatization Methods for Trace Analysis
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic techniques are essential for determining the chemical structure and assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. lu.se It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). libretexts.org Chemical shifts, reported in parts per million (ppm), are indicative of the electronic environment of the nuclei. libretexts.org For instance, in ¹H NMR, the chemical shift of a proton is influenced by the electronegativity of adjacent atoms and the presence of π-systems. msu.edu
For complex molecules, advanced NMR techniques are often required for unambiguous resonance assignment. frontiersin.org In protein NMR, for example, methyl groups serve as sensitive probes of structure and dynamics. nih.gov Techniques like methyl-TROSY and experiments that establish correlations between methyl groups and the protein backbone are used to assign the resonances of these important structural reporters. frontiersin.orgnih.gov The assignment process can be facilitated by computational methods that use NOE data and a known 3D structure. nih.gov
Table 3: Representative ¹H NMR Chemical Shifts for Organic Groups
| Type of Proton | Chemical Shift Range (ppm) |
| -CH₃ (alkane) | 0.9 - 1.0 |
| -CH₂- (alkane) | 1.2 - 1.5 |
| -C≡C-H | 2.0 - 3.0 |
| R-CO-CH₃ | 2.1 - 2.4 |
| Ar-CH₃ | 2.3 - 2.5 |
| R-O-H (alcohol) | 0.5 - 5.0 |
| C=C-H (alkene) | 4.5 - 6.5 |
| Ar-H (aromatic) | 6.5 - 8.0 |
| R-CHO (aldehyde) | 9.5 - 10.5 |
| R-COOH (carboxylic acid) | 10 - 13 |
Source: libretexts.org This table provides typical chemical shift ranges for protons in different chemical environments.
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns. chim.lu When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which can then break apart into smaller, charged fragments. neu.edu.tr
The fragmentation pattern is often characteristic of the compound's structure. msu.edu For instance, in the mass spectrum of an alkane, fragmentation of C-C bonds leads to a series of alkyl carbocations. msu.edu The presence of functional groups can direct the fragmentation pathways. nih.gov For example, α-cleavage is a common fragmentation pathway for compounds containing carbonyl groups or heteroatoms. msu.edu The analysis of these fragment ions can help to piece together the structure of the original molecule. chromatographyonline.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of ions. nih.gov
Table 4: Common Fragment Losses in Mass Spectrometry
| Lost Neutral Fragment | Mass (Da) | Corresponding Ion Peak |
| H• | 1 | [M - 1]⁺ |
| CH₃• | 15 | [M - 15]⁺ |
| H₂O | 18 | [M - 18]⁺ |
| C₂H₅• | 29 | [M - 29]⁺ |
| CO | 28 | [M - 28]⁺ |
| OCH₃• | 31 | [M - 31]⁺ |
| COOH• | 45 | [M - 45]⁺ |
This table lists common neutral fragments lost during mass spectrometry analysis and the corresponding observed ion peak.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal, non-destructive analytical techniques employed to elucidate the structural features of molecules. These methods provide valuable information regarding the functional groups and electronic systems present within a compound. In the characterization of this compound, IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of its bonds, while UV-Vis spectroscopy offers insights into the electronic transitions occurring within the conjugated aromatic system.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of its functional groups. The key functional groups in this compound include the amino (NH₂), ester (COOCH₃), and the substituted pyridine (B92270) ring.
Detailed research findings for analogous compounds, such as other aminobenzoate esters and substituted pyridines, support these expected assignments. For instance, the IR spectra of similar aromatic amines and esters consistently show strong absorptions in these predicted regions. researchgate.netspectroscopyonline.com
Below is a data table summarizing the expected characteristic IR absorption frequencies for this compound based on its functional groups.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Amino (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Ester (Ar-COOR) | C=O Stretch | 1710 - 1740 | Strong |
| Aromatic Ring | C=C and C=N Stretch | 1450 - 1620 | Variable |
| Amino (R-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium |
| Ester | C-O Stretch | 1100 - 1300 | Strong |
| Aromatic Amine | C-N Stretch | 1250 - 1360 | Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak |
| Aromatic Ring | C-H Bend (Out-of-plane) | 700 - 900 | Strong |
This table is generated based on established spectroscopic principles and data for analogous compounds. libretexts.orgspectroscopyonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. mt.com Molecules containing π-electron systems and heteroatoms with non-bonding electrons, known as chromophores, can absorb energy in this region, promoting electrons from a lower energy molecular orbital to a higher energy one. msu.edu The pyridine ring, amino groups, and carbonyl group in this compound constitute a conjugated system that gives rise to characteristic electronic transitions.
The UV-Vis spectrum of this compound is expected to display absorptions resulting from π → π* and n → π* transitions. libretexts.org
π → π* transitions: These are typically high-energy, high-intensity transitions associated with the conjugated π-system of the aromatic ring. The presence of amino and ester substituents on the pyridine ring can cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted pyridine.
n → π* transitions: These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. libretexts.org
The expected UV-Vis spectral data for this compound is summarized in the table below.
| Electronic Transition | Chromophore | Expected λmax Range (nm) | Intensity (Molar Absorptivity, ε) |
| π → π | Substituted Pyridine Ring | 220 - 250 | High |
| π → π | Conjugated System (Ring + Substituents) | 270 - 320 | Medium to High |
| n → π* | C=O (Ester), N (Ring and Amino) | > 300 | Low |
This table is based on the analysis of electronic transitions in analogous aromatic and heterocyclic compounds. libretexts.orgup.ac.za
Computational Chemistry and Theoretical Studies of Methyl 4,5 Diaminopicolinate
Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. While specific DFT studies on Methyl 4,5-diaminopicolinate are not extensively published, valuable insights can be drawn from computational analyses of its core structures, such as diaminopyridines and picolinic acid derivatives.
A study on the structurally similar 3,4-Diaminopyridine (3,4-DAP) using DFT with the B3LYP method and a 6-311++G(2d,2p) basis set provides a strong model for understanding the electronic properties of this compound. derpharmachemica.com The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the H-L gap) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.com For 3,4-DAP, the calculated HOMO-LUMO gap helps in understanding its role as a voltage-sensitive potassium channel blocker. derpharmachemica.com
Frontier Molecular Orbitals and Reactivity Descriptors:
The distribution of HOMO and LUMO across the this compound molecule would dictate its reactivity. The amino groups are expected to significantly influence the HOMO, making these sites nucleophilic and prone to electrophilic attack. Conversely, the pyridine (B92270) ring and the carbonyl group of the ester are electron-withdrawing, contributing to the LUMO and indicating sites for potential nucleophilic attack. researchgate.netmit.edursc.org
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
| Descriptor | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |
| Global Electrophilicity (ω) | μ²/2η (where μ = -χ) | The propensity to accept electrons. |
Table 1: Key Global Reactivity Descriptors.
Molecular Electrostatic Potential (MEP):
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic reactions. researchgate.netrsc.orgresearchgate.netnih.govchemrxiv.orgtandfonline.com For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine ring and the amino groups, as well as the oxygen of the carbonyl group, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino groups, suggesting sites for nucleophilic interactions. researchgate.netrsc.orgresearchgate.netnih.govchemrxiv.orgtandfonline.comrsc.org
Molecular Docking and Simulation Studies of this compound Derivatives
The scaffold of this compound is found in various molecules with interesting biological activities, particularly as kinase inhibitors. nih.govnih.gov Molecular docking and simulation studies are pivotal in understanding how derivatives of this compound might interact with biological targets. rsc.orgnih.govmdpi.comnih.govmdpi.comnih.gov
Molecular Docking in Kinase Inhibition:
Protein kinases are crucial targets in cancer therapy, and many inhibitors are designed to bind to the ATP-binding site. researchgate.netucl.ac.ukmdpi.com The diaminopyridine and picolinate (B1231196) moieties can form key hydrogen bonds and other interactions within these sites. Docking studies on similar scaffolds have shown that the pyridine nitrogen can act as a hydrogen bond acceptor, while the amino groups can act as hydrogen bond donors, interacting with key residues in the kinase hinge region. nih.govnih.gov For instance, in studies of pyrrolopyrimidine derivatives as multi-kinase inhibitors, hydrogen bonds with residues like Met769 in EGFR have been observed. nih.gov
A hypothetical docking of a this compound derivative into a kinase active site, such as AXL kinase or PI3Kα, would likely reveal the following interactions: mdpi.comrsc.org
| Interacting Group of Ligand | Potential Interacting Residue in Kinase | Type of Interaction |
| Pyridine Nitrogen | Hinge region backbone NH (e.g., Met) | Hydrogen Bond |
| 4-Amino Group | Hinge region backbone C=O | Hydrogen Bond |
| 5-Amino Group | Catalytic loop residue (e.g., Asp) | Hydrogen Bond |
| Methyl Ester | Solvent-exposed region | van der Waals |
Table 2: Plausible Interactions from Molecular Docking.
Molecular Dynamics (MD) Simulations:
Following docking, Molecular Dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time. rsc.orgmdpi.comrsc.orgchemrxiv.org MD simulations track the movements of atoms and can confirm if the initial binding pose from docking is stable. mdpi.com These simulations are crucial for validating potential inhibitors before their synthesis and experimental testing. For kinase inhibitors, MD simulations help to understand the dynamic nature of the interactions and the conformational changes in both the ligand and the protein upon binding. rsc.orgrsc.orgchemrxiv.org
Prediction of Reaction Pathways and Mechanistic Insights
Computational methods are also employed to predict the most likely pathways for chemical reactions and to understand their mechanisms at a molecular level. mit.eduresearchgate.netresearchgate.netnih.govcecam.orgmdpi.com For this compound, this can involve studying its synthesis or its further transformation into more complex molecules.
Synthesis Pathway Analysis:
The synthesis of diaminopyridines can be complex. DFT calculations can be used to explore different reaction pathways, such as those involving cyclization reactions. For example, the gold-catalyzed cycloaddition of cyanamides with enynamides to form substituted 2,6-diaminopyridines has been studied computationally. nih.gov These studies calculate the activation energies for different potential pathways, revealing the most kinetically favorable route. nih.gov
A plausible synthetic route to this compound could involve the nitration of a picolinate precursor followed by reduction. Alternatively, cyclization reactions of acyclic precursors could be envisioned. DFT calculations would be essential to compare the feasibility of these different routes by calculating the free energy profiles of the reaction pathways.
Mechanistic Studies of Further Reactions:
The two amino groups and the ester group on this compound offer multiple sites for further functionalization. For example, the adjacent amino groups could be used to form a new heterocyclic ring, such as an imidazole (B134444) or a triazole. Computational studies can predict the feasibility of such cyclization reactions. nih.gov DFT calculations can model the transition states of these reactions, providing insight into the reaction barriers and the stereochemical outcomes. researchgate.net For instance, in rhodium-catalyzed cycloadditions, DFT has been used to explain temperature-controlled chemoselectivity by revealing the role of water in assisting proton transfer steps. researchgate.net
Future Directions and Emerging Research Areas
Integration with Flow Chemistry and Automated Synthetic Platforms
The synthesis of functionalized heterocyclic compounds like Methyl 4,5-diaminopicolinate is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields and purities of the desired product. For the synthesis of diaminopyridine derivatives, continuous-flow systems can facilitate reactions that are difficult or hazardous to conduct in batch, such as those involving highly reactive intermediates or exothermic processes. researchgate.net The nitration and subsequent reduction steps often employed in the synthesis of diaminopicolinates can be rendered safer and more efficient in a flow reactor. organic-chemistry.org Furthermore, the integration of in-line purification and analysis tools can streamline the entire production process. acs.org
Automated synthesis platforms, often coupled with flow reactors, enable the rapid and systematic exploration of reaction conditions and the synthesis of compound libraries. scripps.edu By automating the dispensing of reagents and the variation of reaction parameters, researchers can quickly identify optimal conditions for the synthesis of this compound and its derivatives. This high-throughput approach is particularly valuable in drug discovery and materials science, where a large number of analogs are often required for screening purposes. The use of robotic platforms can significantly accelerate the design-make-test cycle for new molecules based on the diaminopicolinate scaffold.
| Technology | Potential Advantages for this compound Synthesis | Relevant Research Areas |
| Flow Chemistry | Enhanced safety for hazardous reactions (e.g., nitration), precise control over reaction parameters, improved scalability, potential for in-line purification. researchgate.netorganic-chemistry.org | Development of dedicated flow reactors for nitration and reduction steps, optimization of residence times and temperatures for improved yields. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid generation of derivative libraries for medicinal chemistry, streamlined process development. scripps.edu | Integration of this compound synthesis into automated platforms for analog generation and reaction optimization. |
Development of Sustainable Synthesis and Green Chemistry Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes for important chemical intermediates. nih.gov The development of sustainable protocols for the synthesis of this compound focuses on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents and solvents. benthamdirect.comrsc.org
A key area of development is the use of greener and more efficient catalytic systems. researchgate.net For the synthesis of pyridine (B92270) derivatives, a variety of heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), are being explored to replace traditional homogeneous catalysts, offering advantages like easy separation and reusability. numberanalytics.com The use of nanocatalysts in multicomponent reactions to produce polysubstituted pyridines also represents a promising green approach. researchgate.net Furthermore, the application of ionic liquids as both solvents and catalysts can lead to milder reaction conditions and reduced environmental impact. benthamdirect.com
Multicomponent reactions (MCRs) are another cornerstone of green chemistry, allowing for the synthesis of complex molecules in a single step from three or more starting materials, thereby increasing atom economy and reducing waste. bohrium.comnih.govpreprints.org The development of novel MCRs that can directly yield functionalized diaminopicolinates would represent a significant advancement in the sustainable production of these compounds. Research into one-pot syntheses of pyridine derivatives using microwave irradiation is also a promising avenue for reducing reaction times and energy consumption. acs.org
| Green Chemistry Approach | Application to this compound Synthesis | Potential Benefits |
| Heterogeneous Catalysis | Use of recyclable solid catalysts for key synthetic steps. rsc.orgnumberanalytics.com | Reduced catalyst waste, simplified purification, lower environmental impact. |
| Ionic Liquids | Employment as recyclable solvents and catalysts. benthamdirect.com | Milder reaction conditions, potential for improved selectivity, reduced use of volatile organic compounds. |
| Multicomponent Reactions | Design of one-pot syntheses to directly form the diaminopicolinate core. bohrium.comnih.gov | Increased atom economy, reduced number of synthetic steps, minimized waste generation. |
| Microwave-Assisted Synthesis | Application of microwave heating to accelerate reactions. acs.orgrsc.org | Shorter reaction times, reduced energy consumption, potential for higher yields. |
Exploration of Unexplored Reactivity and Novel Transformations
The unique arrangement of two amino groups and a methyl ester on the pyridine ring of this compound presents a rich landscape for exploring novel chemical transformations. The reactivity of this compound is not yet fully charted, and future research is expected to uncover new and valuable synthetic applications.
The two adjacent amino groups offer opportunities for the construction of fused heterocyclic systems through cyclization reactions. researchgate.net For instance, reactions with dicarbonyl compounds or their equivalents could lead to the formation of novel pyrazino[2,3-b]pyridine or similar fused ring systems, which are of interest in medicinal chemistry. The differential reactivity of the two amino groups could also be exploited for selective functionalization.
Furthermore, the picolinate (B1231196) ester functionality can participate in a variety of transformations. pressbooks.pub It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions or other transformations. The ester can also be reduced to the corresponding alcohol or participate in transesterification reactions. youtube.com Recent studies on the reactivity of picolinate esters have shown their utility as directing groups in C-H activation reactions and as leaving groups in cross-coupling reactions, suggesting that this compound could be a substrate for such novel transformations. nih.govacs.org The development of photocatalytic methods for the reduction of picolinate esters also opens up new avenues for the functionalization of this compound.
The compound's potential as a ligand in coordination chemistry is another area ripe for exploration. The diaminopicolinate structure can act as a chelating ligand for various metal ions, leading to the formation of coordination polymers or discrete metal complexes with interesting catalytic or material properties. researchgate.netmdpi.com
| Functional Group | Potential Unexplored Reactivity | Resulting Novel Transformations |
| 4,5-Diamino Groups | Selective N-functionalization, cyclization reactions with bifunctional reagents. researchgate.net | Synthesis of novel fused heterocyclic systems, regioselective derivatization for structure-activity relationship studies. |
| Methyl Picolinate Ester | Participation in C-H activation, use as a leaving group in cross-coupling, photocatalytic reduction. nih.govacs.org | Direct functionalization of the pyridine ring, synthesis of biaryl compounds, formation of novel alcohol derivatives. |
| Overall Structure | Coordination to metal centers. researchgate.netmdpi.com | Formation of novel coordination polymers and metal complexes with potential catalytic or material applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
